molecular formula C11H13Cl2NO B3338187 Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)- CAS No. 86763-81-7

Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-

Cat. No. B3338187
CAS RN: 86763-81-7
M. Wt: 246.13 g/mol
InChI Key: XNXZRPDLHYELFE-UHFFFAOYSA-N
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Description

“Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-” is an organic compound . It has a molecular formula of C15H21Cl2NO2 and a molecular weight of 318.24 . This compound contains chloro, acetamide, ethyl, methylphenyl, methoxy, and isopropyl groups .


Molecular Structure Analysis

The molecular structure of “Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-” can be represented by its molecular formula C15H21Cl2NO2 . For a more detailed view of its 3D structure, one would need to refer to a molecular modeling software or resource.


Physical And Chemical Properties Analysis

At room temperature, “Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-” may exist as a solid or liquid compound . The exact physical properties would need to be determined by experimental data . The compound’s predicted boiling point is 415.3±45.0 °C, and its predicted density is 1.180±0.06 g/cm3 .

Safety and Hazards

Safety information about this compound is limited . When handling any unknown organic compound, it should be assumed to have potential hazards. Avoid skin contact, inhalation, or ingestion . Proper personal protective equipment should be worn, and operations should be conducted in well-ventilated conditions . Waste should be disposed of properly .

properties

IUPAC Name

2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-3-8-6-4-5-7(2)9(8)14-11(15)10(12)13/h4-6,10H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZRPDLHYELFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402205
Record name Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-

CAS RN

86763-81-7
Record name Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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